3',5'-Bis(trifluoromethyl)acetophenone (CAS: 30071-93-3) is a highly electrophilic, di-substituted aromatic ketone that serves as a critical building block in advanced organic synthesis and pharmaceutical manufacturing. Characterized by the strong electron-withdrawing effects of its two meta-trifluoromethyl groups, this compound is most prominently utilized as the direct precursor to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, the core chiral pharmacophore of NK-1 receptor antagonists such as Aprepitant and Fosaprepitant[REFS-1, REFS-2]. Beyond active pharmaceutical ingredient (API) synthesis, its profound electron deficiency makes it a highly sought-after synthon for engineering highly fluorinated, oxidation-resistant ligands in transition-metal catalysis. Procuring this specific ketone allows chemical manufacturers to leverage its unique electronic properties while avoiding the severe safety hazards associated with its upstream Grignard precursors.
Generic substitution with unsubstituted acetophenone or mono-trifluoromethylated analogs completely fails because they lack the requisite electrophilicity to drive high-turnover biocatalytic reductions and cannot provide the specific bis-CF3 binding motif strictly required for NK-1 receptor affinity. Furthermore, while the bis(trifluoromethyl)phenyl moiety can theoretically be installed via 3,5-bis(trifluoromethyl)phenylmagnesium bromide, this Grignard reagent is notoriously unstable and prone to catastrophic detonation upon moderate heating or solvent loss[1]. Procuring the stable 3',5'-Bis(trifluoromethyl)acetophenone directly is therefore a mandatory risk-mitigation strategy, allowing industrial buyers to bypass explosive intermediates, eliminate the need for specialized cryogenic pilot-plant infrastructure, and ensure exact structural fidelity for downstream API or ligand synthesis.
During the scale-up of 3,5-bis(trifluoromethyl)phenyl derivatives, the choice of starting material dictates the safety infrastructure required. Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) studies confirm that the alternative precursor, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, can detonate upon loss of solvent contact or moderate heating[1]. In contrast, 3',5'-Bis(trifluoromethyl)acetophenone is a stable, distillable liquid (bp 187-189 °C) that exhibits zero detonation risk under standard processing conditions.
| Evidence Dimension | Thermal stability and detonation risk during pilot-scale synthesis |
| Target Compound Data | Stable liquid; zero detonation risk upon solvent loss |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide (Grignard reagent) which detonates upon moderate heating |
| Quantified Difference | Absolute elimination of explosive hazard |
| Conditions | RSST and open-cup DTA testing simulating solvent loss in pilot-plant environments |
Procuring the stable ketone bypasses the need to generate and handle highly explosive bis(CF3) Grignard reagents in-house, drastically reducing safety infrastructure costs and liability.
For industrial API synthesis, substrate loading capacity directly dictates commercial viability. When subjected to bioreduction using recombinant E. coli expressing carbonyl reductase from Leifsonia sp., 3',5'-Bis(trifluoromethyl)acetophenone can be loaded at extraordinary concentrations of 600 g/L, achieving a 98.3% conversion rate and >99.9% enantiomeric excess (ee) [1]. This yields a volumetric productivity of 59 g/L/h, which is vastly superior to standard aromatic ketones that typically exhibit severe cellular toxicity or enzyme inhibition at loadings above 50-100 g/L.
| Evidence Dimension | Maximum viable substrate loading and volumetric productivity |
| Target Compound Data | 600 g/L loading yielding 59 g/L/h productivity (>99.9% ee) |
| Comparator Or Baseline | Standard aromatic ketones (typically limited to <100 g/L loading in whole-cell systems) |
| Quantified Difference | >5x higher substrate tolerance while maintaining near-perfect enantioselectivity |
| Conditions | Recombinant E. coli/pET-28a (+)-KR01 whole cells with 90% isopropanol co-substrate |
The uniquely high bioreduction tolerance of this specific ketone enables highly cost-effective, industrial-scale enzymatic production of the Aprepitant intermediate.
The inherent electrophilicity of 3',5'-Bis(trifluoromethyl)acetophenone makes it highly responsive to hydrogen-bond donating solvent systems. In whole-cell bioreductions employing Trichoderma asperellum, the baseline yield of the enantiopure alcohol in standard phosphate buffer is 53%. However, the addition of just 1% v/v of a Choline Chloride/Glutathione (ChCl:GSH) deep eutectic solvent enhances the ketone's carbonyl electrophilicity through targeted hydrogen bonding, driving the yield up to 91% [1].
| Evidence Dimension | Enantiopure alcohol yield in whole-cell bioreduction |
| Target Compound Data | 91% yield (with 1% v/v ChCl:GSH DES) |
| Comparator Or Baseline | 53% yield (in standard phosphate buffer alone) |
| Quantified Difference | +38% absolute yield improvement |
| Conditions | Trichoderma asperellum ZJPH0810 cells, 24 h at 30 °C |
Demonstrates that the ketone's inherent electronic properties can be synergistically paired with modern green solvent systems to maximize throughput and minimize waste in industrial settings.
When 3',5'-Bis(trifluoromethyl)acetophenone is used as a synthon to build sterically demanding ligands, its strong electron-withdrawing nature radically alters the electronic environment of the metal center. For example, substituting the borate function of an anionic pyridine ligand with 3,5-bis(trifluoromethyl)phenyl groups shifts the redox potential from +0.56 V (for the standard mesityl/phenyl analog) to +1.32 V [1]. This massive anodic shift prevents the ligand from undergoing unwanted single-electron transfer (SET) reductions.
| Evidence Dimension | Redox potential of derived anionic pyridine ligands |
| Target Compound Data | +1.32 V (for ligand substituted with 3,5-bis(trifluoromethyl)phenyl groups) |
| Comparator Or Baseline | +0.56 V (for standard mesityl/phenyl substituted ligand) |
| Quantified Difference | +0.76 V anodic shift and a pKa reduction of 2 units |
| Conditions | Electrochemical measurement of [4-(Ph3B)-2,6-Mes2py]- vs [1F]- derivatives |
Proves the compound's utility as a premium building block for synthesizing highly oxidation-resistant ligands that suppress unwanted side reactions in sensitive catalytic cycles.
Because it can be loaded at extreme concentrations (up to 600 g/L) in engineered whole-cell bioreductions, this ketone is the optimal starting point for manufacturing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This intermediate is strictly required for the commercial production of antiemetic drugs like Aprepitant, Rolapitant, and Fosaprepitant[1].
Leveraging its ability to induce a +0.76 V anodic shift in downstream derivatives, this compound is the right choice for synthesizing highly fluorinated 1,3-diketones, bulky phosphines, and anionic pyridine ligands. These ligands are critical for stabilizing low-valent transition metals (e.g., Ti, Cu, Ni) and preventing single-electron transfer degradation during complex catalytic cycles[2].
Due to its highly electrophilic carbonyl carbon, this compound is an ideal model substrate for optimizing green chemistry workflows. It pairs exceptionally well with hydrogen-bond donating solvents like ChCl:GSH, which further activate the carbonyl group to achieve >90% yields in asymmetric reductions, making it a benchmark material for scaling up DES-mediated biotransformations [3].
Irritant